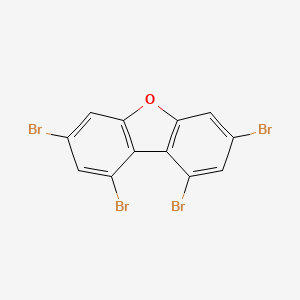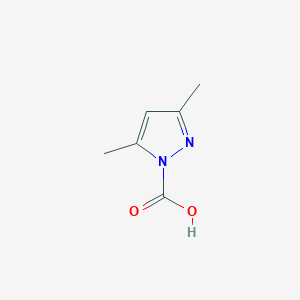![molecular formula C14H10F2N2 B12885119 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in the field of medicinal chemistry The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity, metabolic stability, and lipophilicity
Métodos De Preparación
The synthesis of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process generally includes N-alkylation followed by in situ hydrolysis and decarboxylation . Industrial production methods may involve metal-mediated photocatalytic and thermal processes, as well as transition-metal-free strategies .
Análisis De Reacciones Químicas
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Cross-Coupling: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while reduction could produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to modulate biological activity makes it valuable in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Comparación Con Compuestos Similares
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other difluoromethylated compounds, such as:
2-Difluoromethylpyridine: Used as a bioisosteric replacement of pyridine-N-oxide.
N-Difluoromethylated pyridines: These compounds share similar properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct physicochemical properties and biological activities.
Propiedades
Fórmula molecular |
C14H10F2N2 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-11(10)8-12(18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Clave InChI |
KPHWPXAJBPBMMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


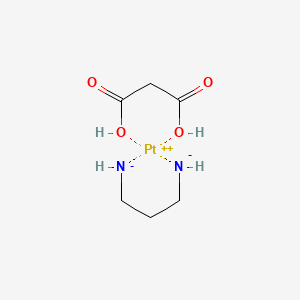
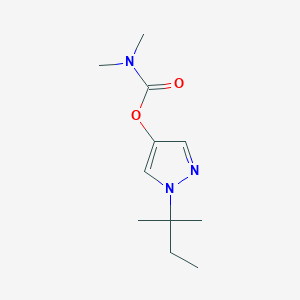
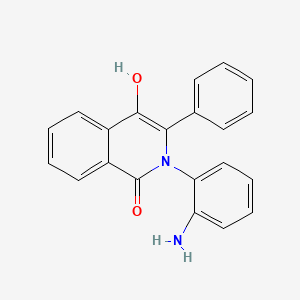


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
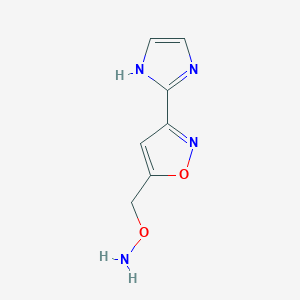
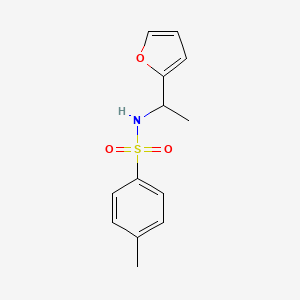
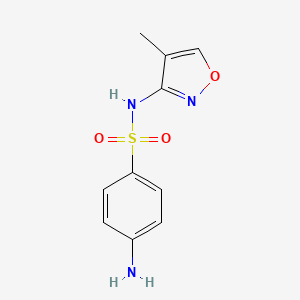
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)
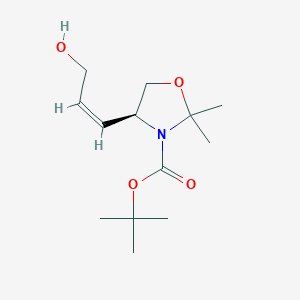
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
